
1,4-Dibromonaphthalene-2,3-diamine
Übersicht
Beschreibung
1,4-Dibromonaphthalene-2,3-diamine is a chemical compound with the molecular formula C10H8Br2N2 and a molecular weight of 315.99 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 1,4-Dibromonaphthalene-2,3-diamine can be achieved by adding a mixture of bromine and glacial acetic acid dropwise into a solution of 2,3-diaminonaphthalene in glacial acetic acid, with vigorous stirring at room temperature .
Molecular Structure Analysis
The InChI code for 1,4-Dibromonaphthalene-2,3-diamine is 1S/C10H8Br2N2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H,13-14H2 . This code provides a unique identifier for the molecular structure of this compound.
Chemical Reactions Analysis
1,4-Dibromonaphthalene-2,3-diamine has been investigated as a new reagent for the spectrofluorimetric determination of selenium . It has advantages in comparison with the commonly used 2,3-diaminonaphthalene (DAN) as a ligand .
Physical And Chemical Properties Analysis
1,4-Dibromonaphthalene-2,3-diamine is a solid substance with a molecular weight of 315.99 . It should be stored in a dark place, under an inert atmosphere, at room temperature .
Wissenschaftliche Forschungsanwendungen
Chiral Control and Asymmetric Synthesis
1,4-Dibromonaphthalene-2,3-diamine has been employed in the asymmetric synthesis of multilayer 3D chiral molecules. Researchers have used a strategy called “center-to-multilayer folding chirality control” along with double Suzuki couplings to synthesize these compounds. The resulting enantiomers possess electron-deficient aromatic bridges layered between top and bottom aromatic scaffolds. X-ray structural analysis confirms their configuration, and their intermolecular packing leads to regular planar patterns in solid crystals .
Cytotoxic Activity in Cancer Research
Derivatives of 1,4-Dibromonaphthalene-2,3-diamine have been investigated for their cytotoxic activity against cancer cells. In particular, benzo[g]quinoxaline derivatives synthesized using this compound as a starting material displayed promising results against the MCF-7 cell line. These compounds could potentially serve as candidates for further drug development .
Materials Research: Organic Electronics and Optoelectronics
Chiral π-layered compounds, including those derived from 1,4-Dibromonaphthalene-2,3-diamine, have applications in materials science. Researchers have explored their use in polarized organic electronics and optoelectronic chiroptical properties. These compounds may contribute to advancements in organic electronic devices and light-emitting materials .
Chiral Ligands in Asymmetric Catalysis
While not directly DBNDA itself, related chiral ligands based on planar and helical chirality have been employed in asymmetric catalysis. For instance, chiral ferrocene ligands and double-layered enantiopure [2.2]paracyclophanes have found applications in transition metal-catalyzed asymmetric reactions .
Research Chemical for Various Studies
1,4-Dibromonaphthalene-2,3-diamine is available as a research chemical. Scientists can use it for diverse investigations, including ligand design, materials synthesis, and mechanistic studies .
Safety and Hazards
1,4-Dibromonaphthalene-2,3-diamine is classified as a hazardous substance. It carries the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
1,4-dibromonaphthalene-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCXHDSPXUZKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2Br)N)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578283 | |
| Record name | 1,4-Dibromonaphthalene-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromonaphthalene-2,3-diamine | |
CAS RN |
103598-22-7 | |
| Record name | 1,4-Dibromonaphthalene-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



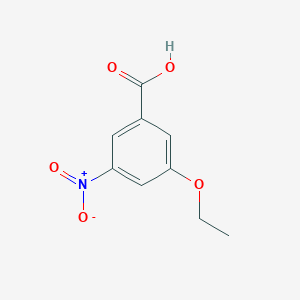
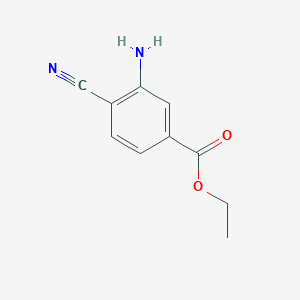

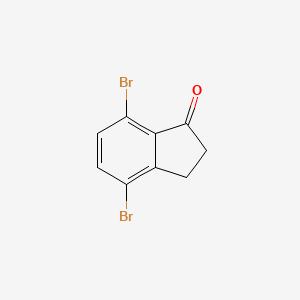
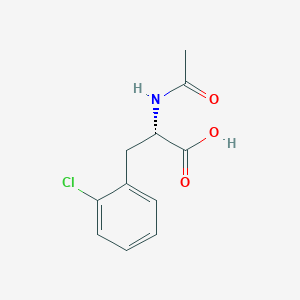
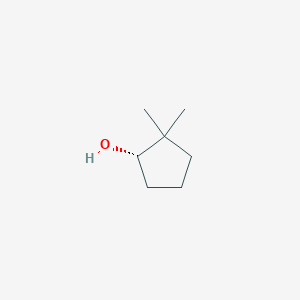
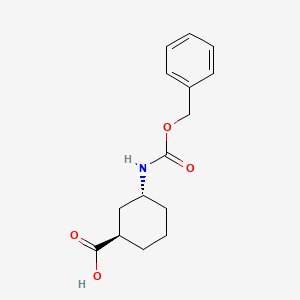
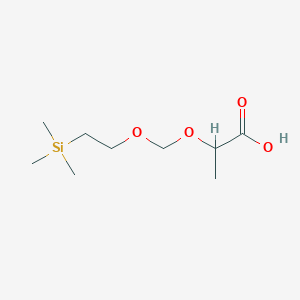
![N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide](/img/structure/B3075773.png)
![5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3075789.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2-methoxybenzamide](/img/structure/B3075801.png)

![[cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B3075813.png)